molecular formula C12H9F2NO2 B581462 2-(5,7-Difluoroquinolin-6-yl)propanoic acid CAS No. 1226776-94-8

2-(5,7-Difluoroquinolin-6-yl)propanoic acid

Cat. No. B581462
CAS RN: 1226776-94-8
M. Wt: 237.206
InChI Key: KGLPTUKGKASCTM-UHFFFAOYSA-N
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Description

2-(5,7-Difluoroquinolin-6-yl)propanoic acid (CAS# 1226776-94-8) is a useful research chemical . It has a molecular weight of 237.20 and a molecular formula of C12H9F2NO2 .


Molecular Structure Analysis

The molecule consists of 9 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Fluorine atoms . The Canonical SMILES representation is CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O .

Scientific Research Applications

Chemical Synthesis and Catalysis

The generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed three-component reaction showcases the utility of related quinoline compounds in complex chemical syntheses. This process highlights the flexibility of quinoline derivatives in participating in endo cyclization, cycloaddition, and rearrangement reactions to yield compounds with potential pharmaceutical relevance in good yields (Pan et al., 2015).

Analytical Methods for Quality Control

The development of analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from quinoline propanoic acids underlines their importance in pharmaceutical research. The identification of specific related substances and recommendations for using UV- and IR-spectroscopy for developing quality control methods emphasize the significance of ensuring the purity and efficacy of these compounds (Zubkov et al., 2016).

Antibacterial and Antifungal Activities

Quinoline-based compounds, including those structurally related to 2-(5,7-difluoroquinolin-6-yl)propanoic acid, have been explored for their antimicrobial activities. A study synthesizing and evaluating quinoline-based furanones and their nitrogen analogues for antibacterial and antifungal activities indicates the potential of these compounds in developing new antimicrobial drugs. The findings suggest that modifications to the quinoline scaffold can significantly influence biological activity, offering a pathway to potent antimicrobial agents (Khokra et al., 2015).

Antimicrobial Evaluation of Quinoline Derivatives

The synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives further underscore the antimicrobial potential of quinoline derivatives. This research demonstrates how functionalizing quinoline compounds with sulfonate groups can enhance water solubility and anionic character, thereby affecting their antimicrobial efficacy. The study identifies compounds with high activity against a range of bacterial and fungal strains, highlighting the therapeutic promise of these derivatives (Fadda et al., 2016).

Safety and Hazards

Safety data sheets indicate that 2-(5,7-Difluoroquinolin-6-yl)propanoic acid is used as a laboratory chemical and for the manufacture of chemical compounds . Specific hazards are not listed, but standard safety measures for handling chemicals should be followed .

properties

IUPAC Name

2-(5,7-difluoroquinolin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-6(12(16)17)10-8(13)5-9-7(11(10)14)3-2-4-15-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPTUKGKASCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259178
Record name 5,7-Difluoro-α-methyl-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226776-94-8
Record name 5,7-Difluoro-α-methyl-6-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-α-methyl-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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